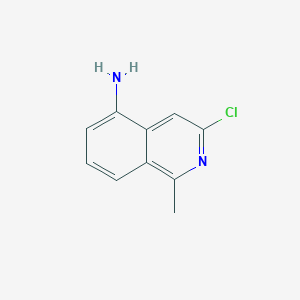
3-Chloro-1-methylisoquinolin-5-amine
Cat. No. B8745223
M. Wt: 192.64 g/mol
InChI Key: WDPFKUHZQWZKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08436015B2
Procedure details


To a solution of 5-amino-3-chloro-1-methylisoquinoline (460 mg, 2.4 mmol) in HBr (48%, 6 mL) and water (3 mL) at 0° C. was added slowly NaNO2 (165 mg, 2.4 mmol) in water (3 mL). The reaction was stirred at 0° C. for 10 minutes, then the excess NaNO2 was quenched by addition of a small amount of urea. The diazonium solution was then added slowly to a stirred solution of CuBr (411 mg, 2.9 mmol) in HBr (48%, 4 mL) at 75° C. The mixture was stirred for an additional 5 minutes at 75° C., then at room temperature for 18 hours. The mixture was poured onto crushed ice, adjusted to pH 9 with NH4OH, then extracted with EtOAc. The combined organics were washed with water then saturated NaCl (aq), dried over Na2SO4, filtered, then concentrated. The residue was purified by silica gel chromatography eluting with 10% EtOAc/hexanes to afford the title compound: 1H NMR (500 MHz, CDCl3): δ 8.09 (d, J=6.0 Hz, 1H), 7.98 (d, J=6.0 Hz, 1H); 7.97 (s, 1H), 7.44 (t, J=6.0 Hz, 1H); 2.98 (s, 3H). LC1: 2.68 min, (M+H): 256.





[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

[Compound]
Name
CuBr
Quantity
411 mg
Type
reactant
Reaction Step Two



Name
Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([Cl:13])[N:6]=[C:7]2[CH3:12].N([O-])=O.[Na+].[NH4+].[OH-].[BrH:20]>O>[Br:20][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[CH:4]=[C:5]([Cl:13])[N:6]=[C:7]2[CH3:12] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
460 mg
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C2C=C(N=C(C2=CC=C1)C)Cl
|
|
Name
|
|
|
Quantity
|
165 mg
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
diazonium
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
[Compound]
|
Name
|
CuBr
|
|
Quantity
|
411 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[OH-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction was stirred at 0° C. for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the excess NaNO2 was quenched by addition of a small amount of urea
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The mixture was stirred for an additional 5 minutes at 75° C.
|
|
Duration
|
5 min
|
WAIT
|
Type
|
WAIT
|
|
Details
|
at room temperature for 18 hours
|
|
Duration
|
18 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture was poured
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
onto crushed ice
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organics were washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
saturated NaCl (aq), dried over Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 10% EtOAc/hexanes
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
